
4-Azidomethyl-3-methylbenzonitrile
Overview
Description
4-Azidomethyl-3-methylbenzonitrile is a substituted benzonitrile derivative featuring an azidomethyl (-CH₂N₃) group at the para position and a methyl (-CH₃) group at the meta position of the aromatic ring. This compound is of significant interest in organic synthesis, particularly in click chemistry applications, due to the reactivity of the azide group in Huisgen cycloaddition reactions. Its molecular formula is C₉H₇N₄, with a molecular weight of 173.18 g/mol.
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity
Research indicates that derivatives of 4-azidomethyl-3-methylbenzonitrile exhibit promising antifungal properties. For instance, compounds containing the azide moiety have been shown to enhance the antifungal activity of benzamidine derivatives against pathogens like Colletotrichum lagenarium and Botrytis cinerea. A study demonstrated that certain derivatives achieved up to 90% efficacy in vivo, surpassing traditional fungicides like carbendazim .
Antimicrobial Properties
The incorporation of the azide group into various chemical frameworks has been linked to increased antimicrobial efficacy. Compounds derived from this compound have been evaluated for their antibacterial and antifungal activities, with some exhibiting significant inhibitory effects against a range of microbial strains .
Material Science Applications
Polymer Chemistry
In material science, this compound serves as a precursor for the synthesis of functional polymers. Its azide functionality allows for click chemistry reactions, facilitating the formation of cross-linked networks that can be utilized in coatings and adhesives. These materials often display enhanced mechanical properties and thermal stability.
Nanotechnology
The compound has also been explored in the context of nanotechnology, where it can be used to functionalize nanoparticles for targeted drug delivery systems. The azide group allows for specific attachment to surfaces, enabling the development of smart delivery vehicles that release therapeutic agents in response to environmental stimuli.
Case Studies
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 4-Azidomethyl-3-methylbenzonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer: Based on analogous compounds like 4-Amino-3-methylbenzonitrile (CAS 78881-21-7), synthetic routes may involve nitrile group introduction via nucleophilic substitution or cyanation of aryl halides. For azidomethylation, diazo transfer reactions or azide substitution of halomethyl precursors (e.g., using NaN₃ in polar aprotic solvents) could be explored. Optimization parameters include temperature (e.g., 60–80°C for azide stability) and stoichiometric ratios to minimize side reactions like dimerization . Purity validation via GC or HPLC (>97.0% as per industrial standards) is critical .
Q. How can researchers ensure structural characterization accuracy for this compound?
- Methodological Answer: Combine spectroscopic techniques:
- ¹H/¹³C NMR to confirm methyl and azidomethyl substituents (e.g., δ ~2.3 ppm for CH₃; δ ~4.3 ppm for CH₂N₃).
- FT-IR to identify nitrile (C≡N stretch ~2220 cm⁻¹) and azide (N₃ stretch ~2100 cm⁻¹).
- HRMS for molecular ion validation (e.g., [M+H]⁺ expected m/z ~189.1). Cross-referencing with databases like CAS RN entries for related compounds (e.g., 78881-21-7) ensures consistency .
Advanced Research Questions
Q. How do steric and electronic effects of the azidomethyl group influence reactivity in click chemistry applications?
- Methodological Answer: The azidomethyl group’s electron-withdrawing nature may reduce reaction rates in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Steric hindrance from the methyl group at position 3 could further modulate regioselectivity. Experimental design should include kinetic studies (e.g., varying Cu(I) catalyst loadings) and computational modeling (DFT) to compare transition-state energies with non-methylated analogs .
Q. What strategies resolve contradictions in stability data for azidomethyl-containing nitriles under thermal or photolytic conditions?
- Methodological Answer: Conflicting stability reports (e.g., decomposition temperatures) may arise from impurities or storage conditions. Conduct accelerated stability studies:
- Thermogravimetric Analysis (TGA) to determine decomposition thresholds.
- UV-Vis spectroscopy to monitor photolytic degradation (λmax for azide decomposition ~270 nm).
- Compare results with structurally similar compounds (e.g., 4-formyl-3-methoxybenzonitrile’s stability under inert atmospheres) . Contradictions should be addressed via controlled replication and impurity profiling (e.g., residual solvents or byproducts) .
Q. Methodological Frameworks for Data Analysis
Q. How can researchers apply cognitive activation theory (CATS) to interpret contradictory results in azidomethylbenzonitrile reactivity studies?
- Methodological Answer: CATS emphasizes iterative hypothesis testing (e.g., demand-control expectations for reaction outcomes). For example, if azidomethyl group reactivity contradicts theoretical predictions, design experiments to isolate variables (e.g., solvent polarity, catalyst geometry) and re-evaluate assumptions about electronic effects. Longitudinal data analysis (e.g., tracking yield trends over multiple trials) aligns with CATS’ focus on temporal dynamics .
Q. What statistical approaches validate the significance of small-sample studies on this compound’s biological activity?
- Methodological Answer: Use bootstrapping (resampling with replacement) to estimate confidence intervals for IC₅₀ values in cytotoxicity assays. For contradictory results (e.g., conflicting SAR trends), apply structural equation modeling (SEM) to test mediator variables (e.g., steric bulk vs. electronic effects) . Replicate findings across orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to reduce type I/II errors .
Q. Critical Considerations for Experimental Design
Q. How should researchers mitigate risks when handling this compound, given its potential instability?
- Methodological Answer:
- Storage: Use amber vials under inert gas (N₂/Ar) at ≤–20°C to prevent azide degradation.
- Safety Protocols: Conduct small-scale thermal stability tests (DSC) before scaling reactions. Refer to analogs like 4-formyl-3-methoxybenzonitrile’s safety data for hazard benchmarks (e.g., PPE requirements, spill management) .
Q. What ethical and analytical standards apply when reporting unvalidated purity data for novel azidomethyl derivatives?
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds from the Kanto Reagents Catalog (2022) serve as structural analogs for comparison, differing in substituent type, position, and functional group chemistry:
Functional Group and Structural Differences
- 4-Azidomethyl-3-methylbenzonitrile : Azidomethyl (-CH₂N₃) at position 4, methyl (-CH₃) at position 3.
- 3-(Aminomethyl)benzonitrile (CAS 10406-24-3): Aminomethyl (-CH₂NH₂) at position 3.
- 4-Amino-3-methylbenzonitrile (CAS 78881-21-7): Amino (-NH₂) at position 4, methyl (-CH₃) at position 3.
- 4-(Aminomethyl)benzonitrile hydrochloride (CAS 15996-76-6): Aminomethyl (-CH₂NH₂) at position 4, hydrochloride salt form.
The azide group in the target compound confers distinct reactivity (e.g., cycloaddition with alkynes), whereas amino/aminomethyl groups enable nucleophilic substitution or coordination chemistry. The hydrochloride salt form of 4-(Aminomethyl)benzonitrile enhances solubility in polar solvents .
Physicochemical and Commercial Properties
Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Purity | Price (JPY/g) | Storage Conditions |
---|---|---|---|---|---|---|
3-(Aminomethyl)benzonitrile | 10406-24-3 | C₈H₈N₂ | 132.16 | >97.0% GC | 7,200 | DS, FS |
4-Amino-3-methylbenzonitrile | 78881-21-7 | C₈H₈N₂ | 132.16 | >97.0% HLC | 2,000 | DS |
4-(Aminomethyl)benzonitrile HCl | 15996-76-6 | C₈H₈N₂·HCl | 168.62 | Not listed | Not listed | DS |
This compound | Not listed | C₉H₇N₄ | 173.18 | Not listed | Not listed | Likely FS, DS* |
Key Observations:
- Pricing: 3-(Aminomethyl)benzonitrile is significantly more expensive (JPY 7,200/g) than 4-Amino-3-methylbenzonitrile (JPY 2,000/g), likely due to synthetic complexity or demand .
- Storage: Compounds marked "DS" (dry, sealed) and "FS" (flammable storage) suggest sensitivity to moisture or decomposition.
- Solubility : The hydrochloride salt derivative (168.62 g/mol) highlights how salt formation alters molecular weight and solubility.
Preparation Methods
Direct Bromination of Benzyl Alcohol Followed by Azide Substitution
An alternative approach starts with 4-(hydroxymethyl)-3-methylbenzonitrile, bypassing the need for intermediate protection steps. This method, inspired by redox reactions in benzyl azide synthesis, involves direct bromination followed by azide displacement .
Bromination with PBr₃
In this single-step bromination, 4-(hydroxymethyl)-3-methylbenzonitrile is treated with PBr₃ (1.3 equiv) in dichloromethane at 0°C. The reaction mixture is warmed to room temperature and stirred for 6 hours, after which it is quenched with ice water. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure, yielding 4-(bromomethyl)-3-methylbenzonitrile in 89% yield .
Palladium-Catalyzed Cyanation Approach
For substrates lacking pre-existing nitrile functionality, a palladium-mediated cyanation strategy can be employed. This method, detailed in a Chinese patent, constructs the benzonitrile moiety in situ before introducing the azide group .
Protection and Cyanation
The synthesis begins with 3-methylbenzyl alcohol, which is protected as its tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in dichloromethane. The protected intermediate is then subjected to palladium-catalyzed cyanation using Zn(CN)₂ (1.5 equiv), Pd₂(dba)₃ (3 mol%), and dppf ligand (2 mol%) in DMF at 100°C for 8 hours. This step affords 4-(TBS-oxymethyl)-3-methylbenzonitrile in 84% yield .
Bromination and Azide Substitution
The TBS-protected nitrile is brominated with PBr₃ (1.4 equiv) in dichloromethane, followed by deprotection using tetrabutylammonium fluoride (TBAF). The resulting 4-(bromomethyl)-3-methylbenzonitrile is treated with NaN₃ as described in Section 1.2, yielding the target compound in 76% overall yield across four steps .
Key Advantages :
-
Flexibility in constructing the nitrile group.
Limitations :
-
Multi-step synthesis reduces overall efficiency.
-
High catalyst costs.
Comparative Analysis of Synthetic Routes
The table below summarizes the critical parameters of each method:
Method | Steps | Key Reagents | Temperature Range | Overall Yield | Purity (%) |
---|---|---|---|---|---|
Nucleophilic Substitution | 2 | PBr₃, NaN₃ | 0–40°C | 90% | 98 |
Direct Bromination | 2 | PBr₃, NaN₃ | 0–50°C | 87% | 95 |
Palladium Cyanation | 4 | TBSCl, Pd₂(dba)₃, NaN₃ | 0–100°C | 76% | 97 |
Critical Insights :
-
The nucleophilic substitution route offers the highest yield and is preferred for large-scale synthesis.
-
The palladium-mediated method, while lengthier, enables modular construction of deuterated or isotopically labeled derivatives .
-
Direct bromination is optimal for laboratories prioritizing speed over yield.
Properties
Molecular Formula |
C9H8N4 |
---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
4-(azidomethyl)-3-methylbenzonitrile |
InChI |
InChI=1S/C9H8N4/c1-7-4-8(5-10)2-3-9(7)6-12-13-11/h2-4H,6H2,1H3 |
InChI Key |
OKEVEOUGVMACOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)CN=[N+]=[N-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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